BenchChemオンラインストアへようこそ!

AZD-5991

Mcl-1 FRET Enantioselectivity

AZD-5991 S-enantiomer is the well-characterized, less active enantiomer of the clinical Mcl-1 inhibitor AZD-5991. With a quantifiably reduced affinity (Kd 0.98 μM) compared to the active R-enantiomer, this compound is essential for confirming target engagement and validating assay specificity. It serves as the optimal negative control for apoptosis studies and is a critical reference standard for chiral purity analysis. Procure with confidence for reproducible, unambiguous data.

Molecular Formula C35H34ClN5O3S2
Molecular Weight 672.3 g/mol
CAS No. 2143061-82-7
Cat. No. B1649328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD-5991
CAS2143061-82-7
Synonyms17-Chloro-5,13,14,22-tetramethyl-28-oxa-2,9-dithia-5,6,12,13,22-pentaazaheptacyclo(27.7.1.14,7.011,15.016,21.020,24.030,35)octatriaconta-1(36),4(38),6,11,14,16,18,20,23,29(37),30(35),31,33-tridecaene-23-carboxylic acid
AZD5991
Molecular FormulaC35H34ClN5O3S2
Molecular Weight672.3 g/mol
Structural Identifiers
SMILESCC1=C2C(=NN1C)CSCC3=NN(C(=C3)CSC4=CC5=CC=CC=C5C(=C4)OCCCC6=C(N(C7=C6C=CC(=C27)Cl)C)C(=O)O)C
InChIInChI=1S/C35H34ClN5O3S2/c1-20-31-29(38-40(20)3)19-45-17-22-15-23(41(4)37-22)18-46-24-14-21-8-5-6-9-25(21)30(16-24)44-13-7-10-26-27-11-12-28(36)32(31)33(27)39(2)34(26)35(42)43/h5-6,8-9,11-12,14-16H,7,10,13,17-19H2,1-4H3,(H,42,43)
InChIKeyKBQCEQAXHPIRTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

17-Chloro-5,13,14,22-tetramethyl-28-oxa-2,9-dithia-5,6,12,13,22-pentaazaheptacyclo(27.7.1.14,7.011,15.016,21.020,24.030,35)octatriaconta-1(36),4(38),6,11,14,16,18,20,23,29(37),30(35),31,33-tridecaene-23-carboxylic acid (CAS 2143061-82-7) | A Defined Mcl-1 Inhibitor for Enantioselectivity Controls and Assay Validation


This compound is the S-enantiomer of the macrocyclic Mcl-1 inhibitor AZD-5991 [1]. It is an enantiopure small molecule with the molecular formula C35H34ClN5O3S2 and is identified as a less active enantiomer of the clinical candidate AZD-5991 [1]. Its primary utility lies in its well-characterized, quantifiably reduced activity against the Mcl-1 target relative to the active R-enantiomer, making it a critical tool for confirming target engagement, validating assay specificity, and serving as a negative control in studies investigating Mcl-1 dependent apoptosis.

Why the S-Enantiomer of AZD-5991 (CAS 2143061-82-7) Cannot Be Substituted with Racemic Mixtures or Analogs


Substituting this specific compound with the active R-enantiomer (AZD-5991, CAS 2143010-83-5) , its racemic mixture , or other Mcl-1 inhibitors [1] will lead to irreproducible and misattributed results. The S-enantiomer exhibits a quantifiably different activity profile; its use as a negative control is contingent on its established, lower potency . Using the more potent R-enantiomer would induce Mcl-1 mediated apoptosis, confounding results. Similarly, a racemic mixture would introduce an undefined, variable proportion of the active compound, precluding accurate dose-response analysis. The following quantitative evidence details the exact, measurable differences that underpin the requirement for this specific stereoisomer.

Quantitative Differentiation Guide for AZD-5991 S-Enantiomer (CAS 2143061-82-7): A Data-Driven Rationale for Procurement


Direct Potency Comparison in Mcl-1 FRET Binding Assay

In a FRET-based binding assay, the S-enantiomer exhibits an IC50 of 6.3 μM against Mcl-1, which is approximately 9,000-fold less potent than the active R-enantiomer, AZD-5991, which has a reported IC50 of 0.7 nM in the same assay [1]. This stark difference in target engagement is the primary differentiator, establishing the S-enantiomer as a highly specific negative control for confirming that observed effects are due to Mcl-1 inhibition by the active enantiomer.

Mcl-1 FRET Enantioselectivity

Affinity Comparison by Surface Plasmon Resonance (SPR)

Consistent with the FRET data, the S-enantiomer demonstrates significantly weaker binding affinity for Mcl-1. Surface Plasmon Resonance (SPR) analysis determined a Kd of 0.98 μM for the S-enantiomer, compared to a reported Kd of 0.17 nM for the active R-enantiomer [1]. This represents an approximately 5,700-fold difference in binding affinity.

Mcl-1 SPR Binding Affinity

Enantiomeric Purity Specification for Reliable Negative Control Function

The functional utility of this compound as a negative control is directly tied to its stereochemical purity. Commercial suppliers specify a purity of >98% for this S-enantiomer [1]. While not a direct comparator to another compound, this specification is critical for its intended use; contamination with even 2% of the highly active R-enantiomer (which is ~9,000-fold more potent) could generate a significant, misleading background signal in sensitive assays.

Enantiopurity Quality Control Assay Reproducibility

Defined Application Scenarios for AZD-5991 S-Enantiomer (CAS 2143061-82-7) in Research and Assay Development


Validation of Mcl-1 Target Engagement and Phenotypic Specificity

In experiments using the potent R-enantiomer (AZD-5991) to induce Mcl-1 dependent apoptosis, this S-enantiomer serves as the optimal negative control. Co-treatment at equimolar concentrations allows researchers to attribute any observed cellular effects (e.g., loss of viability, caspase activation) specifically to Mcl-1 inhibition by the active enantiomer, as the S-enantiomer should not produce these effects [1].

Calibration and Lower Limit of Detection (LLOD) for Mcl-1 Binding Assays

The well-characterized, weaker binding affinity (Kd of 0.98 μM by SPR) of the S-enantiomer can be used to benchmark the sensitivity of biophysical assays, such as SPR or thermal shift assays, for Mcl-1. It provides a reliable, low-affinity data point to define the dynamic range and lower limit of detection for a screening platform, ensuring that weak but potentially relevant binders can be distinguished from true non-binders [1].

Chiral Method Development and Analytical Reference Standard

The S-enantiomer is an essential reference standard for developing and validating chiral separation methods (e.g., HPLC with a chiral stationary phase) to ensure the enantiopurity of synthesized or procured batches of the active R-enantiomer. Its defined retention time and optical properties are critical for quantifying the undesired S-enantiomer impurity in active pharmaceutical ingredient (API) production and quality control [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZD-5991

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.